(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine

Asymmetric hydrogenation Iridium catalysis Chiral tetrahydroisoquinolines

The compound (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine (CAS 849924-43-2, commonly referenced as Josiphos SL-J216-1) is a chiral, ferrocene-based diphosphine ligand belonging to the Josiphos family, originally developed by Solvias AG. It features a di(1-naphthyl)phosphino donor group on the ferrocene backbone and a di-tert-butylphosphino group on the ethyl side chain, a combination that imparts both substantial steric bulk through the 1-naphthyl substituents and strong σ-donor capacity via the tert-butyl groups.

Molecular Formula C40H44FeP2
Molecular Weight 642.6 g/mol
Cat. No. B12063057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine
Molecular FormulaC40H44FeP2
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCC([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/t25-;;/m1../s1
InChIKeyZXFGVYYAQJHRID-KHZPMNTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine (Josiphos SL-J216-1): Product Identifier and Ligand Class Profile for Asymmetric Catalysis


The compound (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine (CAS 849924-43-2, commonly referenced as Josiphos SL-J216-1) is a chiral, ferrocene-based diphosphine ligand belonging to the Josiphos family, originally developed by Solvias AG . It features a di(1-naphthyl)phosphino donor group on the ferrocene backbone and a di-tert-butylphosphino group on the ethyl side chain, a combination that imparts both substantial steric bulk through the 1-naphthyl substituents and strong σ-donor capacity via the tert-butyl groups [1]. This ligand is used to form transition-metal complexes (e.g., with Ir, Rh, Cu, Pd, Ru) that catalyze a range of enantioselective transformations, most notably asymmetric hydrogenation of C=N bonds, conjugate additions, and cross-coupling reactions [2].

Why Josiphos SL-J216-1 Cannot Be Replaced by Generic Josiphos Variants: The Critical Role of 1-Naphthyl and Di-tert-Butyl Substituents


Substitution by other Josiphos family members—even those sharing the same ferrocene scaffold—is not a straightforward exercise. The performance of Josiphos-type ligands is exquisitely sensitive to the steric and electronic properties of the phosphine substituents [1]. Empirical evidence demonstrates that variations in these substituents can invert product configuration, alter regioselectivity, and reduce enantiomeric excess by over 60 percentage points in copper-catalyzed Grignard additions to enones [2]. The combination of a di(1-naphthyl)phosphino group (offering extended π-surface and steric shielding) with a strongly electron-donating di-tert-butylphosphino unit in SL-J216-1 produces a catalytic profile that is quantitatively distinct from that of ligands bearing diphenylphosphino, dicyclohexylphosphino, or other substituent pairs [3].

Quantitative Performance Benchmarks: Where Josiphos SL-J216-1 Demonstrates Measurable Differentiation from Structural Analogs


Enantiomeric Differentiation in Ir-Catalyzed Hydrogenation of 1-Aryl-Dihydroisoquinolines: >99% ee and 4000 TON

Iridium complexes of Josiphos-type binaphane ligands, including SL-J216-1, catalyze the asymmetric hydrogenation of challenging 1-aryl-substituted dihydroisoquinoline substrates with full conversion and up to >99% enantiomeric excess, reaching a turnover number (TON) of 4000 [1]. This performance is enabled by the addition of 40% aqueous HBr as an additive, which dramatically improves asymmetric induction. In a related but structurally distinct Ir/Xyliphos system for 3,4-dihydroisoquinoline hydrochlorides, the (SP)-configured P-trifluoromethyl Xyliphos ligand achieves 96% ee, demonstrating that the specific combination of aryl and alkyl phosphine substituents in SL-J216-1 provides an advantage of at least 3 percentage points in ee over the best Xyliphos-derived counterpart under additive-free conditions [2].

Asymmetric hydrogenation Iridium catalysis Chiral tetrahydroisoquinolines

Impact of Steric and Electronic Tuning on Cu-Catalyzed 1,2-Additions: 54% ee with Increased 1,2-Selectivity Through Tert-Butyl Introduction

A systematic study of Cu-Josiphos complexes in the asymmetric 1,2-addition of Grignard reagents to enones demonstrated that increasing steric bulk on the diarylphosphine moiety—through the introduction of tert-butyl substituents—improved both 1,2-regioselectivity and enantioselectivity [1]. In the addition of iBuMgBr to an α-H-substituted enone, Cu-L4 (bearing a sterically demanding diarylphosphine group analogous to the di(1-naphthyl)phosphino motif in SL-J216-1) delivered the 1,2-addition product with 54% ee and a 1,2-selectivity of 43%, which represents a significant increase over Cu-rev-Josiphos (which gives only 16% 1,2-selectivity under identical conditions with EtMgBr) [1]. This illustrates that the steric properties of the naphthyl and tert-butyl groups are instrumental in driving product distribution toward the desired regioisomer.

Copper catalysis Grignard addition Ligand steric effects

Pd-Catalyzed Asymmetric Methoxycarbonylation: 86% ee Achieved by Josiphos Ligand 1, Surpassing Mandyphos, Walphos, and Taniaphos Variants

In a systematic screen of chiral ferrocenyl diphosphine ligands for the Pd-catalyzed asymmetric methoxycarbonylation of styrene, Josiphos ligand 1 (structurally the prototype of the Josiphos class) provided an enantiomeric excess of 86% [1]. This was the highest ee among all tested 1,1'-bis(phosphino)ferrocene ligands of the Mandyphos, Walphos, and Taniaphos families under identical conditions [1]. The Josiphos architecture—with its 1,2-disubstituted ferrocene backbone and electronically differentiated P-donors (analogous to the naphthyl/tert-butyl pairing in SL-J216-1)—outperforms the symmetric 1,1'-bis(phosphino)ferrocene arrangements of competing ligand families in this transformation.

Palladium catalysis Methoxycarbonylation Chiral ester synthesis

Ligand Optical Purity Specification: ee ≥99% for SL-J216-1 Ensures Maximum Enantioselectivity Reproducibility

The commercial specification for Josiphos SL-J216-1 (Sigma-Aldrich Product No. 88743) includes a minimum chemical purity of ≥97% and an optical purity of ee ≥99% . This level of enantiomeric purity in the ligand itself is essential because the stereochemical outcome of asymmetric catalysis is directly proportional to the diastereomeric purity of the chiral ligand [1]. In commercially available Josiphos Ligand Kits, the optical purity of individual components (although not always published) is a critical differentiator for reproducible catalytic results .

Ligand quality Enantiomeric purity Procurement specification

Divergent Coordination Geometry in Ru₃ Cluster Catalysis: Josiphos Ligands Bridge Equatorially, Producing Different Enantioselectivity vs. Walphos Ligands

In intact Ru₃ cluster catalysts of formula [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-P–P*)], Josiphos ligands coordinate with both phosphine donors in equatorial positions relative to the Ru₃ triangular face, whereas Walphos ligands bind in one axial and one equatorial position [1]. This fundamental geometric difference leads to distinctly different catalytic behavior in the asymmetric hydrogenation of tiglic acid, with observed reversals in enantioselectivity when the chirality of the cluster framework is changed [1]. The rigid 1,2-ferrocene backbone and differential steric profile of Josiphos SL-J216-1 enforce this equatorial-equatorial coordination mode, which is not accessible with the more flexible Walphos scaffold.

Cluster catalysis Ruthenium Ligand coordination geometry

Application Scenarios Where Josiphos SL-J216-1 Provides a Demonstrated Advantage Over Competitor Ligands


Kilogram-Scale Asymmetric Hydrogenation of 1-Aryl-Substituted Dihydroisoquinolines to Chiral Tetrahydroisoquinolines

For process groups synthesizing chiral 1-aryl-tetrahydroisoquinoline pharmaceutical intermediates, SL-J216-1-type binaphane ligands deliver full conversion with >99% ee and TON of 4000 in Ir-catalyzed hydrogenation [1]. Compared to Xyliphos-type ligands that achieve 96% ee under optimized conditions, the higher ee of the SL-J216-1 system reduces the burden of enantiomeric enrichment by crystallization, leading to higher isolated yields in fewer unit operations [2]. The use of 40% aq. HBr as an additive is well-suited to industrial reactor compatibility.

Ligand Screening in Pd-Catalyzed Asymmetric Carbonylation for Chiral Ester Production

When starting a ligand screening campaign for Pd-catalyzed asymmetric methoxycarbonylation of vinyl arenes, Josiphos-type ligands—including SL-J216-1—should be included in the primary screening set because the Josiphos family has demonstrated the highest enantioselectivity (86% ee) among all ferrocenyl diphosphine families (Mandyphos, Walphos, Taniaphos) tested under identical conditions [3]. The sterically demanding 1-naphthyl groups of SL-J216-1 are likely to further enhance enantioselectivity compared with the parent diphenylphosphino Josiphos.

Cu-Catalyzed Enantioselective 1,2-Addition of Grignard Reagents for Chiral Tertiary Alcohol Synthesis

For the preparation of chiral tertiary alcohols via Cu-catalyzed 1,2-addition of Grignard reagents to enones, ligands containing sterically demanding diarylphosphine groups and electron-rich alkylphosphine groups (the precise structural signature of SL-J216-1) provide improved 1,2-regioselectivity and enantioselectivity over the first-generation rev-Josiphos ligand [4]. Specifically, the 1,2-selectivity can be increased from 16% to 43% and ee from 23% to 54% through the introduction of bulky substituents on the diarylphosphine moiety, making SL-J216-1 a logical candidate for substrate-specific optimization.

Quality-Controlled Procurement for GMP API Intermediate Manufacturing

In regulated pharmaceutical manufacturing, the availability of SL-J216-1 with a certified optical purity of ee ≥99% (Sigma-Aldrich Product No. 88743) provides procurement teams with a critical quality attribute that is not routinely disclosed for all commercial Josiphos variants. This specification ensures that the stereochemical integrity of the ligand—and consequently the enantioselectivity of the catalytic step—remains consistent across batches, supporting regulatory filing requirements for chiral API intermediates.

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